molecular formula C11H14N2O B3098118 N-[4-(dimethylamino)phenyl]prop-2-enamide CAS No. 13304-63-7

N-[4-(dimethylamino)phenyl]prop-2-enamide

Cat. No.: B3098118
CAS No.: 13304-63-7
M. Wt: 190.24 g/mol
InChI Key: JUIJSSZFZCXQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]prop-2-enamide typically involves the reaction of 4-(dimethylamino)aniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:

    Reactants: 4-(dimethylamino)aniline and acryloyl chloride.

    Solvent: Anhydrous dichloromethane.

    Base: Triethylamine.

    Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.

    Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product. The crude product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

    Polymerization: The acrylamide moiety allows the compound to undergo polymerization reactions, forming polyacrylamide derivatives.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

    Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-[4-(dimethylamino)phenyl]prop-2-enamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Polymerization: Poly(this compound).

Scientific Research Applications

N-[4-(dimethylamino)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the dimethylamino group.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]prop-2-enamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The dimethylamino group can enhance the compound’s binding affinity to certain targets, while the acrylamide moiety can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

N-[4-(dimethylamino)phenyl]prop-2-enamide can be compared with other similar compounds, such as:

    N-[4-(dimethylamino)phenyl]prop-2-enamine: Similar structure but with an amine group instead of an amide group.

    N-[4-(dimethylamino)phenyl]acrylamide: Another name for the same compound.

    This compound N-oxide: Oxidized derivative of the compound.

The uniqueness of this compound lies in its combination of the dimethylamino group and the acrylamide moiety, which imparts specific chemical and physical properties that are valuable in various applications.

Biological Activity

N-[4-(dimethylamino)phenyl]prop-2-enamide, also known as a derivative of prop-2-enamide, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a dimethylamino group attached to a phenyl ring, which significantly influences its interaction with biological targets. The compound's structural formula can be represented as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}

This structure allows for various chemical interactions, including hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets.

  • Enzyme Inhibition : The compound may inhibit certain enzymes by forming covalent bonds with their active sites, thereby blocking substrate access. This mechanism is common among compounds designed to target specific pathways in cancer therapy.
  • Cellular Interaction : It has been shown to modulate receptor activity, particularly in pathways related to cancer cell proliferation. The dimethylamino group enhances the compound's ability to penetrate cell membranes and interact with intracellular targets.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties:

  • In Vitro Studies : In various cell lines, the compound has demonstrated significant cytotoxic effects against cancer cells. For instance, studies have shown that it can induce apoptosis in human lung cancer cell lines through the activation of caspase pathways .
  • Mechanistic Insights : The compound's mechanism involves the inhibition of key signaling pathways associated with tumor growth and survival, such as the EGFR pathway, making it a candidate for further development in cancer therapeutics .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Broad-Spectrum Activity : Preliminary studies suggest that this compound possesses activity against various bacterial strains, indicating potential applications in treating infections.
  • Mode of Action : Its antimicrobial action is believed to stem from disrupting bacterial cell membranes and inhibiting essential metabolic processes within the microorganisms .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFocusFindings
Anticancer ActivityInduced apoptosis in lung cancer cells; inhibited EGFR signaling.
Antimicrobial PropertiesDemonstrated broad-spectrum activity against bacterial strains.
Mechanistic StudyIdentified enzyme inhibition as a key mechanism; potential for drug development.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-4-11(14)12-9-5-7-10(8-6-9)13(2)3/h4-8H,1H2,2-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIJSSZFZCXQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601271472
Record name N-[4-(Dimethylamino)phenyl]-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13304-63-7
Record name N-[4-(Dimethylamino)phenyl]-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13304-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Dimethylamino)phenyl]-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(dimethylamino)phenyl]prop-2-enamide
Reactant of Route 2
Reactant of Route 2
N-[4-(dimethylamino)phenyl]prop-2-enamide
Reactant of Route 3
Reactant of Route 3
N-[4-(dimethylamino)phenyl]prop-2-enamide
Reactant of Route 4
Reactant of Route 4
N-[4-(dimethylamino)phenyl]prop-2-enamide
Reactant of Route 5
Reactant of Route 5
N-[4-(dimethylamino)phenyl]prop-2-enamide
Reactant of Route 6
Reactant of Route 6
N-[4-(dimethylamino)phenyl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.